(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone
Description
The compound "(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone" is a hybrid heterocyclic molecule featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position and a benzothiazole group linked via a methanone bridge.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-14(9-1-2-11-12(5-9)21-8-16-11)18-4-3-10(6-18)13-15-7-20-17-13/h1-2,5,7-8,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSILZFNKFFTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.
Mode of Action
The compound acts as a selective non-steroidal agonist of GPBAR1. It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon. This interaction results in changes at the molecular level, which can have significant effects on the body’s metabolic and inflammatory responses.
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1. This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity. In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders. .
Result of Action
The result of the compound’s action is a systemic regulation of multiple metabolic pathways. This includes lowering blood glucose and insulin levels, increasing insulin sensitivity, and enhancing energy expenditure. These effects could potentially be beneficial in the treatment of metabolic and inflammatory diseases.
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone is a hybrid molecule that combines structural elements from oxadiazoles and thiazoles, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Oxadiazole moiety : Known for its antimicrobial, anticancer, and anti-inflammatory properties.
- Pyrrolidine ring : Often associated with neuroactive compounds and has shown promise in various pharmacological contexts.
- Benzo[d]thiazole : Recognized for its role in the development of drugs with anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For example, studies have shown that oxadiazole-containing compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound has not been extensively studied in isolation; however, related compounds have demonstrated:
- Inhibition of cancer cell lines : Compounds similar to the target molecule have shown IC50 values lower than standard anticancer drugs like doxorubicin .
- Mechanisms of action : These include inducing apoptosis through interactions with proteins involved in cell survival pathways .
Antimicrobial Activity
The oxadiazole and thiazole moieties are both linked to antimicrobial effects. Compounds with these structures have been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria . The presence of halogen substituents in related pyrrolidine derivatives has been correlated with enhanced antibacterial activity.
Anti-inflammatory Properties
There is evidence suggesting that oxadiazole derivatives can act as platelet activating factor (PAF) receptor antagonists. This activity is crucial in managing inflammatory conditions and cardiovascular diseases . The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies and Research Findings
A selection of studies highlights the biological activity associated with similar compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for predicting the biological activity of new derivatives based on the core structure. Key factors influencing activity include:
- The nature of substituents on the oxadiazole and thiazole rings.
- The spatial arrangement and electronic properties imparted by the pyrrolidine ring.
Research suggests that modifications to these groups can significantly enhance or diminish biological efficacy .
Scientific Research Applications
Anti-Cancer Properties
Research has indicated that derivatives of the compound exhibit significant anti-cancer activity. The oxadiazole and thiazole moieties are known to contribute to the biological activity of compounds, particularly in inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone may share these properties.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative reduced tumor growth by 50% in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit specific kinase pathways involved in cell survival and proliferation .
Anti-Inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Preliminary studies suggest that this compound can modulate inflammatory cytokine production.
Case Study:
In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Biochemical Probes
The unique structural features of this compound make it suitable for use as a biochemical probe in research. Its ability to selectively bind to certain proteins allows for the study of protein interactions and functions within cellular pathways.
Case Study:
A recent study utilized this compound as a probe to investigate the binding dynamics of specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into metabolic regulation .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrrolidine Nitrogen
The tertiary amine in the pyrrolidine ring undergoes nucleophilic substitution under acidic or alkylating conditions. For example:
-
Reaction with alkyl halides : In the presence of K₂CO₃, the pyrrolidine nitrogen reacts with methyl iodide to form quaternary ammonium salts, enhancing water solubility.
-
Acylation : Treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives, confirmed by IR spectroscopy (amide I band at ~1650 cm⁻¹) .
Table 1 : Substituent effects on reaction kinetics
| Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I | DMF | 80 | 78 | |
| ClCOCH₂CH₃ | CH₂Cl₂ | 25 | 92 |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:
-
Acid-catalyzed ring-opening : In concentrated HCl at 100°C, the oxadiazole ring hydrolyzes to form a diamide intermediate, detectable via LC-MS ([M+H]⁺ = 342.1) .
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Cycloadditions : The oxadiazole reacts with electron-deficient alkynes in [3+2] cycloadditions, forming fused triazole derivatives (e.g., reaction with DMAD yields a bicyclic product with 67% efficiency) .
Mechanistic pathway :
Benzo[d]thiazole Functionalization
The thiazole ring undergoes electrophilic substitutions:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (confirmed by ¹H NMR: δ 8.75 ppm, singlet) .
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Suzuki coupling : The 6-position brominated analog reacts with arylboronic acids under Pd catalysis (e.g., with 4-methoxyphenylboronic acid, yielding 84% coupled product) .
Table 2 : Electrophilic substitution outcomes
| Reaction | Reagent | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 62 | |
| Bromination | Br₂/FeBr₃ | C6 | 91 |
Methanone Group Reactivity
The ketone moiety participates in condensation and reduction reactions:
-
Grignard addition : Reaction with methylmagnesium bromide forms a tertiary alcohol (¹³C NMR: δ 72.3 ppm, quaternary carbon) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol (observed via TLC Rf shift from 0.7 → 0.3) .
Oxidation of Pyrrolidine
The pyrrolidine ring oxidizes to a pyrrolidone under strong oxidative conditions:
-
KMnO₄-mediated oxidation : In acidic aqueous solution, pyrrolidine converts to pyrrolidin-2-one (HPLC purity >95%) .
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects , synthetic accessibility , and biological activity (where available).
Structural Analogues with Anticonvulsant Activity
- Compound 92 (from Malik & Khan, 2014): Structure: (5-Amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone. Key Features: Replaces the oxadiazole with a triazine ring and substitutes benzothiazole with benzoisoxazole. Activity: Exhibited potent anticonvulsant activity (MES test ED₅₀ = 12 mg/kg) and sodium channel affinity, attributed to the triazine’s hydrogen-bonding capacity and halogen substitution enhancing lipophilicity .
- Eddington et al. (2002) Enaminones: Structure: Enaminones derived from isoxazoles (e.g., compound 93). Activity: Anti-maximal electroshock (MES) efficacy linked to isoxazole’s electron-deficient aromatic system. Comparison: The target compound’s benzothiazole may enhance CNS penetration compared to isoxazole, while the oxadiazole could improve oxidative stability .
Benzothiazole Derivatives with Varied Linkages
- Compound 4b (Azepan-1-yl-(6-(3-(azepan-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone): Structure: Methanone-linked azepane and benzothiazole with a propoxy spacer. Synthesis: 57.5% yield via nucleophilic substitution with 1,3-dibromopropane.
Compound 4c (3,5-Dimethylpiperidin-1-yl derivative):
Sodium Channel-Blocking Derivatives
- Compounds 5a–5r (Triazin-yl/benzoisoxazolyl methanones): Structure: Triazine-benzoisoxazole hybrids with halogen substitutions. Activity: Sodium channel blockade correlated with halogenated benzoisoxazole’s electronegativity. Comparison: The target compound’s benzothiazole may offer superior π-π interactions over benzoisoxazole, while oxadiazole’s lower polarity vs. triazine could reduce off-target effects .
Data Table: Key Structural and Functional Comparisons
Critical Analysis of Substituent Effects
Oxadiazole vs. Triazine/Isoxazole :
- The 1,2,4-oxadiazole in the target compound provides a balance of metabolic stability and moderate polarity, whereas triazine derivatives (e.g., Compound 92) offer stronger hydrogen-bonding but higher synthetic complexity .
- Isoxazole-based analogs (e.g., Eddington et al.) may suffer from rapid oxidative degradation compared to benzothiazole-oxadiazole systems .
Benzothiazole vs. Benzoisoxazole :
Pyrrolidine vs. Azepane/Piperidine :
- Pyrrolidine’s smaller ring size likely improves binding kinetics compared to azepane or piperidine derivatives, which may induce steric clashes .
Q & A
Basic: How can the synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic evaluation of reaction parameters:
- Catalysts : Replace sodium hydride ( ) with milder bases like Cs₂CO₃, which reduces side reactions in polar aprotic solvents (e.g., DMSO) .
- Solvents : Test toluene ( ) against DMF or THF to assess solubility and reaction kinetics. DMSO may enhance cyclization efficiency for oxadiazole formation .
- Temperature : Use controlled heating (e.g., 80–120°C) with reflux to promote intermediate formation while minimizing decomposition .
- Purification : Employ silica gel chromatography with gradient elution (e.g., 2:8 ethyl acetate/hexane) or recrystallization from DMF/EtOH mixtures .
Monitor progress via TLC or HPLC and characterize intermediates using and .
Basic: What spectroscopic and computational methods are recommended to confirm the compound’s structure?
Methodological Answer:
Combine experimental and computational techniques:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as done for similar pyrazoline-thiazole hybrids .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes. Use docking studies (e.g., AutoDock Vina) to verify bioactive conformations .
Advanced: How can contradictory results between molecular docking predictions and experimental bioactivity be resolved?
Methodological Answer:
Discrepancies may arise from:
- Target Flexibility : Use ensemble docking (vs. rigid 3LD6 in ) to account for protein conformational changes .
- Solvent Effects : Simulate docking in explicit solvent (e.g., TIP3P water) to improve binding affinity predictions .
- Experimental Validation :
- SAR Analysis : Modify substituents on the oxadiazole or benzo[d]thiazole rings to probe structure-activity relationships .
Advanced: What strategies address low solubility in aqueous media during biological testing?
Methodological Answer:
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility, as seen in thiadiazole derivatives .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to stabilize the compound in physiological buffers .
- Crystallinity Reduction : Generate amorphous solid dispersions via spray drying or ball milling .
Advanced: How can synthetic byproducts or impurities be identified and minimized?
Methodological Answer:
- Analytical Workflow :
- Process Adjustments :
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antifungal : Test against Candida albicans via broth microdilution, referencing 14-α-demethylase inhibition ( ) .
- Anticancer : Screen in NCI-60 cell lines with MTT assays, using etoposide as a positive control .
- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to the compound’s heterocyclic motifs .
Advanced: How can computational models improve SAR for target selectivity?
Methodological Answer:
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .
- Machine Learning : Train models on bioactivity data (e.g., ChEMBL) to predict IC₅₀ values for novel derivatives .
- MD Simulations : Run 100-ns trajectories to assess target-ligand stability and identify critical binding residues .
Basic: What are the critical stability-indicating parameters for long-term storage?
Methodological Answer:
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
- Light Sensitivity : Store in amber vials under nitrogen, as benzo[d]thiazole derivatives are prone to photolysis .
- Thermal Stability : Use DSC/TGA to determine melting/decomposition points (>150°C suggests solid-state stability) .
Advanced: How can metabolic liabilities (e.g., CYP450 inhibition) be evaluated early in development?
Methodological Answer:
- Microsomal Incubations : Test hepatic clearance using human liver microsomes + NADPH, analyzing metabolites via UPLC-QTOF .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) to detect thiol adducts indicative of toxicity .
Advanced: What statistical methods resolve variability in high-throughput screening data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
